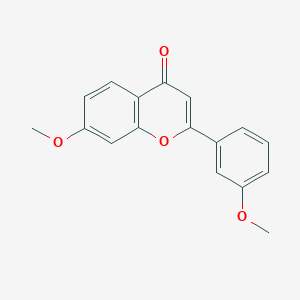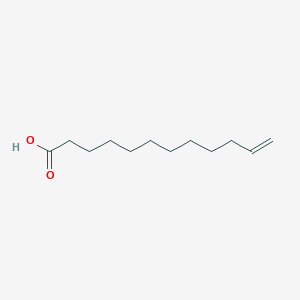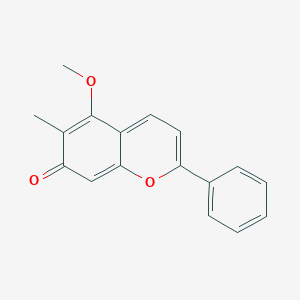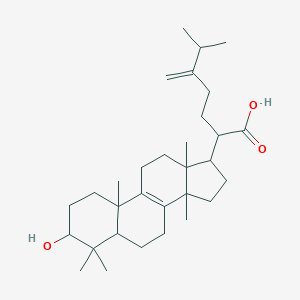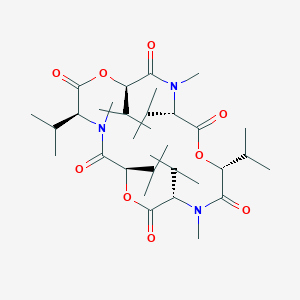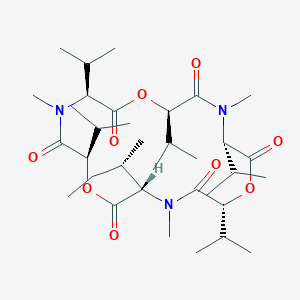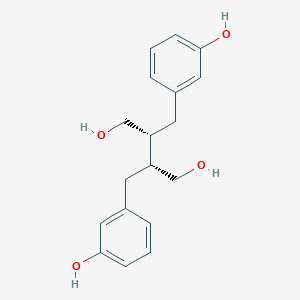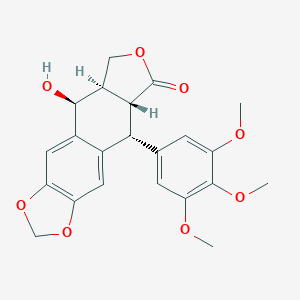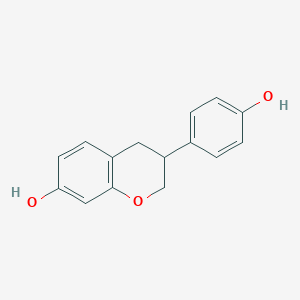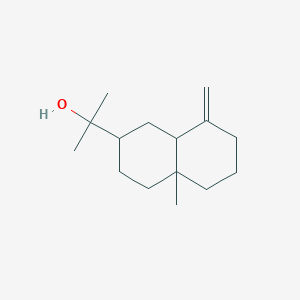
β-艾育醇
描述
科学研究应用
作用机制
β-依兰油醇通过多种分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Beta-Eudesmol interacts with various enzymes and proteins. It has been found to interact with the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and skin aging . Beta-Eudesmol decreases NF-κB activity, leading to a decrease in the gene expression of interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), both of which are related to inflammatory response .
Cellular Effects
Beta-Eudesmol has various effects on cells and cellular processes. It has been found to have antioxidation, anti-inflammatory, and cell preservation effects on human dermal fibroblasts . It also increases cell viability and attenuates the changes in relative levels caused by H2O2 treatment .
Molecular Mechanism
At the molecular level, Beta-Eudesmol exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the transcriptional activity of NF-κB, thereby hindering the collapse of collagen . It also regulates the gene expression of tissue inhibitors of metalloproteinase (TIMP)-1, which hinders matrix metalloproteinase (MMP), and alters the gene expression of collagen type I alpha 1 (COL1A1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-Eudesmol change over time. It has been found to increase cell viability in a dose-dependent manner . It also shows protective transition forms depending on its concentration .
Dosage Effects in Animal Models
The effects of Beta-Eudesmol vary with different dosages in animal models. It has been found to stimulate an increase in appetite through TRPA1 . The physiological effects of Beta-Eudesmol, such as incremental increase in food intake, ghrelin elevation, and activation of gastric vagal nerve activity, were significantly reduced in TRPA1 knockout rats .
Metabolic Pathways
Beta-Eudesmol is involved in various metabolic pathways. It interacts with enzymes and cofactors and affects metabolic flux or metabolite levels .
Subcellular Localization
It is known to interact with various biomolecules and affect gene expression , but the specifics of these interactions and their effects on subcellular localization are not yet clear.
准备方法
化学反应分析
反应类型: β-依兰油醇会发生多种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: β-依兰油醇可以用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原可以在钯催化剂存在下,用氢气实现。
取代: 取代反应可以在酸性或碱性条件下,用卤素或其他亲电试剂进行。
主要产物: 这些反应形成的主要产物包括氧化衍生物、还原醇和取代倍半萜 .
相似化合物的比较
类似化合物:
苍术素: 另一种存在于苍术中的倍半萜,具有类似的抗癌和抗炎特性.
α-依兰油醇: β-依兰油醇的结构异构体,具有可比的生物活性.
γ-依兰油醇: 另一种具有不同药理作用的异构体.
独特性: β-依兰油醇的独特性在于其独特的分子结构,使其能够与多种生物靶点和途径相互作用,使其成为科学研究和工业应用中的多功能化合物 .
属性
CAS 编号 |
473-15-4 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC 名称 |
2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |
InChI 键 |
YJHVMPKSUPGGPZ-GUIRCDHDSA-N |
SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
手性 SMILES |
C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
规范 SMILES |
CC1CCCC2(C1CC(CC2)C(C)(C)O)C |
Key on ui other cas no. |
473-15-4 |
Pictograms |
Irritant |
同义词 |
(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that beta-eudesmol might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]
A: Beta-eudesmol has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] Beta-eudesmol also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []
A: Beta-eudesmol demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []
A: Beta-eudesmol inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] Beta-eudesmol also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []
ANone: Beta-eudesmol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.
A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize beta-eudesmol. [, , ] These techniques provide detailed information about its structure and confirm its identity.
ANone: The provided research papers do not focus on the catalytic properties of beta-eudesmol. Therefore, we cannot answer questions related to this aspect.
A: Yes, molecular docking studies have investigated beta-eudesmol's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of beta-eudesmol to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than beta-eudesmol. []
A: Studies using synthesized beta-eudesmol derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


